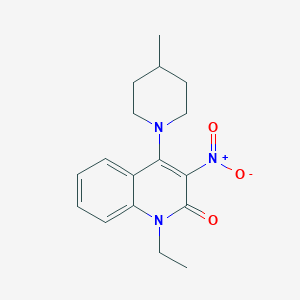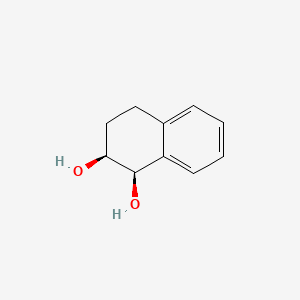
1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. It is a synthetic compound that has been used in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Anticancer and Antiparasitic Potential
1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one belongs to a class of compounds with a structure that suggests potential for diverse biological activities. While the specific compound is not directly mentioned in the retrieved literature, related structures, such as tetrahydroisoquinoline (THIQ) derivatives, have been extensively studied for their therapeutic applications. THIQ derivatives have shown promise in cancer treatment and as potential candidates for infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis. Their unique mechanism of action and the possibility of novel drug development for various therapeutic activities highlight the importance of this chemical structure in scientific research (Singh & Shah, 2017).
Enzymatic Degradation of Organic Pollutants
The enzymatic approach to the degradation of organic pollutants in wastewater using redox mediators has also been a significant area of research. Redox mediators enhance the efficiency of enzymes such as laccases, lignin peroxidases, and horseradish peroxidases in degrading recalcitrant compounds. This method has shown potential for the remediation of a wide spectrum of aromatic compounds present in industrial effluents, suggesting a role for related compounds in environmental cleanup efforts (Husain & Husain, 2007).
Antioxidant Activity and Mechanisms
The study of antioxidants and their capacity assays is crucial in understanding the chemical basis of how compounds like this compound might act as antioxidants. Various assays, such as ABTS, DPPH, and FRAP, have been developed to measure the antioxidant capacity of compounds. These assays reveal insights into the reaction pathways, including hydrogen atom transfer and electron transfer mechanisms, underscoring the importance of these compounds in mitigating oxidative stress in biological systems (Ilyasov et al., 2020).
Propriétés
IUPAC Name |
1-ethyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-19-14-7-5-4-6-13(14)15(16(17(19)21)20(22)23)18-10-8-12(2)9-11-18/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTDUGXANJCHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2596115.png)
![N-(4-acetylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2596121.png)

![N-[3-(1-Propan-2-yltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2596123.png)








![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2596136.png)
